

# "6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

**Cat. No.:** B1374406

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**: Synthesis, Characterization, and Application

## Introduction

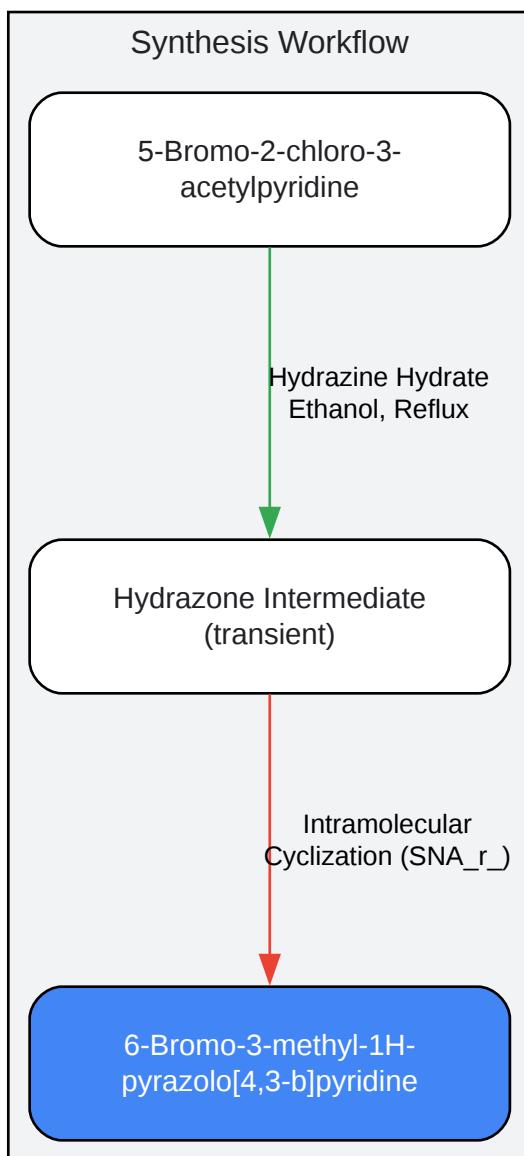
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, particularly protein kinases. Within this important class of molecules, **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** emerges as a critical synthetic intermediate. Its specific substitution pattern—a bromine atom amenable to cross-coupling reactions and a methyl group influencing electronic properties—makes it a versatile building block for the synthesis of targeted therapeutics, especially in oncology. This guide provides a detailed overview of its core attributes, a validated synthetic protocol, analytical characterization, and its strategic application in drug discovery.

## Part 1: Core Molecular Attributes

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is a bicyclic heteroaromatic compound. The fusion of a pyrazole ring and a pyridine ring creates a system with unique electronic and steric properties. The bromine atom at the 6-position serves as a key functional handle for introducing molecular diversity, typically via metal-catalyzed cross-coupling reactions.

## Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.


| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Weight  | 212.05 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 1256794-18-9                                   | <a href="#">[2]</a>                     |
| Appearance        | Solid (predicted)                              |                                         |
| Boiling Point     | 326.9±37.0 °C (Predicted)                      | <a href="#">[2]</a>                     |
| Density           | 1.755±0.06 g/cm <sup>3</sup> (Predicted)       | <a href="#">[2]</a>                     |
| pKa               | 10.11±0.40 (Predicted)                         | <a href="#">[2]</a>                     |

## Part 2: Synthesis and Mechanistic Rationale

The synthesis of pyrazolo[4,3-b]pyridines is typically achieved through the construction of the pyrazole ring onto a pre-existing, functionalized pyridine core. A common and robust strategy involves the condensation of a hydrazine derivative with a pyridine precursor bearing an ortho-formyl or acetyl group and a leaving group. This approach is favored due to the commercial availability of diverse pyridine starting materials and the high efficiency of the cyclization step.

## Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.



[Click to download full resolution via product page](#)

Caption: A typical synthetic route via condensation and intramolecular cyclization.

## Detailed Experimental Protocol

This protocol describes the synthesis from a commercially available substituted pyridine. The choice of an alcoholic solvent like ethanol is strategic; it effectively solubilizes the reactants while having a suitable boiling point for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.

Objective: To synthesize **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**.

Materials:

- 5-Bromo-2-chloro-3-acetylpyridine (1.0 eq)
- Hydrazine hydrate (2.0 eq)
- Ethanol (200 proof)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-chloro-3-acetylpyridine (e.g., 5.0 g, 21.3 mmol).
- Solvent Addition: Add ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.
- Reagent Addition: Slowly add hydrazine hydrate (e.g., 2.1 mL, 42.6 mmol, 2.0 eq) to the solution at room temperature. The addition should be done cautiously as the initial reaction can be exothermic.
- Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 80% using a rotary evaporator.

- Extraction: To the resulting slurry, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

## Part 3: Analytical Validation

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, which confirms the elemental composition ( $\text{C}_7\text{H}_6\text{BrN}_3$ ). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in subsequent synthetic steps.

## Expected Analytical Data

| Technique           | Expected Result                                                                                                                                                   |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons and a singlet for the methyl group. The NH proton may be broad or exchangeable.                                         |
| <sup>13</sup> C NMR | Resonances for all 7 carbon atoms in the molecule, including the methyl carbon and the six carbons of the heterocyclic core.                                      |
| HRMS (ESI+)         | Calculated m/z for [M+H] <sup>+</sup> : 211.9821, 213.9799. Found: Values within $\pm 5$ ppm of calculated masses, showing the characteristic Br isotope pattern. |
| HPLC                | A single major peak with >95% purity under standard analytical conditions.                                                                                        |

## Part 4: Applications in Drug Discovery & Development

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is not typically a final drug product but rather a high-value intermediate. Its utility stems from the strategic placement of the bromine atom, which serves as a versatile anchor point for building more complex molecules. The pyrazolo[4,3-b]pyridine core is a known scaffold for inhibitors of various protein kinases, which are crucial targets in cancer therapy[3].

### Role as a Synthetic Building Block

The compound's primary application is in Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, attaching different functional groups to modulate potency, selectivity, and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in a typical drug discovery pipeline.

This structured approach enables the rapid generation of a library of related compounds, which can then be screened against a panel of biological targets (like kinases) to identify "hit" compounds with promising activity[4][5]. Subsequent optimization of these hits leads to the development of lead candidates for new drugs.

## Conclusion

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is a compound of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its utility as a versatile synthetic intermediate make it a cornerstone for the construction of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its synthesis and analytical validation is essential for its effective application in the pursuit of next-generation medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. 6-BROMO-3-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE Eight Chongqing Chemdad Co., Ltd [chemdad.com]
- 3. 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [myskinrecipes.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase II $\alpha$  Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374406#6-bromo-3-methyl-1h-pyrazolo-4-3-b-pyridine-molecular-weight>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)